molecular formula C13H8BrClO2 B3203220 2-(2-Bromo-4-chlorophenoxy)benzaldehyde CAS No. 1021242-85-2

2-(2-Bromo-4-chlorophenoxy)benzaldehyde

Cat. No. B3203220
CAS RN: 1021242-85-2
M. Wt: 311.56 g/mol
InChI Key: CHXUQKAAEROIFQ-UHFFFAOYSA-N
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Description

“2-(2-Bromo-4-chlorophenoxy)benzaldehyde” is a chemical compound with the molecular formula C13H8BrClO2 . It has a molecular weight of 311.56 .


Molecular Structure Analysis

The InChI code for “2-(2-Bromo-4-chlorophenoxy)benzaldehyde” is 1S/C13H8BrClO2/c14-11-7-10 (15)5-6-13 (11)17-12-4-2-1-3-9 (12)8-16/h1-8H . This code provides a standard way to encode the molecular structure using text.

It is stored at room temperature .

Scientific Research Applications

Spectroscopic Analysis

Infrared (IR) spectroscopy is one of the most common spectroscopic techniques and serves as an effective tool for characterizing compound and solvent interactions . In a research, experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde were performed by IR spectroscopy and density functional theory (DFT) .

Solvent Effect Study

The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were also investigated . The reliability of a suitable theoretical model for the solvent effect was evaluated using experimental data .

Linear Solvation Energy Relationships

The scale from linear solvation energy relationships obtained using both experimental and theoretical data is useful to study solvent effect .

Pharmaceutical Chemistry

Benzaldehyde derivatives (aromatic aldehydes) are commonly employed in the field of pharmaceutical chemistry . For example, substituted benzaldehydes can be designed to increase the oxygen affinity of human hemoglobin and to inhibit the sickle erythrocytes .

Chemical Industry

In the chemical industry, benzaldehyde and its derivatives are used in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes .

Metal Coordination Chemistry

Benzaldehyde derivatives also serve as ligands in metal coordination chemistry .

Anti-bacterial and Anti-tumor Properties

Substituted chalcones obtained by using with benzaldehydes derivatives show anti-bacterial, anti-tumor properties .

Anti-inflammatory and Anti-oxidant Properties

These derivatives also exhibit anti-inflammatory, anti-fungal, anti-microbial and anti-oxidant properties .

properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClO2/c14-11-7-10(15)5-6-13(11)17-12-4-2-1-3-9(12)8-16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXUQKAAEROIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-4-chlorophenoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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